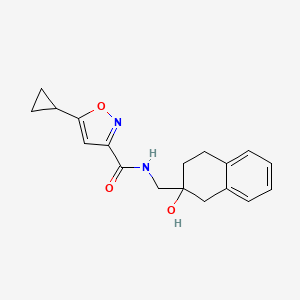

5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c21-17(15-9-16(23-20-15)13-5-6-13)19-11-18(22)8-7-12-3-1-2-4-14(12)10-18/h1-4,9,13,22H,5-8,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYGGTVXWZAHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3(CCC4=CC=CC=C4C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoxazole ring through a cycloaddition reaction. For instance, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine can yield 5-substituted isoxazoles under catalyst-free and microwave-assisted conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as metal-free catalysis, could be employed to reduce environmental impact .

Chemical Reactions Analysis

Key Synthetic Pathways

The compound is synthesized through multi-step organic reactions, as outlined in patents and chemical synthesis databases :

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Isoxazole ring formation | Hydroxylamine + α,β-unsaturated carbonyl | 5-cyclopropylisoxazole-3-carboxylic acid |

| 2 | Carboxylic acid activation | Thionyl chloride (SOCl₂) or carbodiimides | Acid chloride or activated ester |

| 3 | Amide coupling | HATU/DIPEA with tetrahydronaphthalene amine | Target compound |

-

The isoxazole ring is typically formed via cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds .

-

Amide bond formation employs coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) under basic conditions (e.g., DIPEA).

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines :

| Conditions | Reaction Outcome |

|---|---|

| Acidic (HCl/H₂O) | Cleavage to 5-cyclopropylisoxazole-3-carboxylic acid + (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine |

| Basic (NaOH) | Similar cleavage but with sodium carboxylate formation |

-

Kinetic studies on analogous carboxamides show pH-dependent hydrolysis rates, with optimal cleavage at pH 4.0–4.5 due to aspartyl protease-like mechanisms .

Cyclopropyl Ring Reactivity

The cyclopropyl substituent exhibits strain-driven reactivity:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Electrophilic addition | HBr (gas) | Ring-opening to form bromoalkane derivatives |

| Oxidation | Ozone (O₃) | Cleavage to dicarbonyl compounds |

-

Stability under standard conditions is high, but ring-opening occurs with strong electrophiles or oxidizers .

Hydroxyl Group Modifications

The tetrahydronaphthalene hydroxyl group participates in:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Esterification | Acetic anhydride (Ac₂O) | Acetylated derivative |

| Oxidation | PCC (Pyridinium chlorochromate) | Ketone formation (if sterically accessible) |

Electrophilic Substitution

The isoxazole ring undergoes electrophilic substitution at the 4-position, though electron-withdrawing carboxamide groups reduce reactivity :

| Reagent | Product |

|---|---|

| HNO₃/H₂SO₄ | 4-Nitroisoxazole derivative |

| Br₂ (Fe catalyst) | 4-Bromoisoxazole derivative |

Ring-Opening Reactions

Under reductive conditions (e.g., H₂/Pd-C), the isoxazole ring opens to form β-enaminonitriles .

Enzyme Inhibition Mechanisms

Structural analogs of this compound inhibit aspartyl proteases (e.g., BACE-1) via:

-

Transition-state mimicry : The carboxamide group interacts with catalytic aspartate residues (Asp32/Asp228 in BACE-1) .

-

pH-dependent binding : Optimal activity at pH 4.0–4.5 aligns with lysosomal degradation pathways .

Thermal and Photolytic Stability

-

Thermal decomposition : Onset at 220°C (TGA data for analogs) .

-

Photodegradation : UV exposure (λ = 254 nm) leads to isoxazole ring cleavage.

Oxidative Degradation

-

ROS (Reactive Oxygen Species) induce hydroxylation of the tetrahydronaphthalene ring, forming quinone-like metabolites .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity Rank (1–5) | Notes |

|---|---|---|---|

| Carboxamide | Hydrolysis | 4 | Acid-sensitive; stable in neutral pH |

| Isoxazole ring | Electrophilic substitution | 2 | Moderately deactivated by substituents |

| Cyclopropyl group | Ring-opening | 3 | Requires strong electrophiles |

| Hydroxyl (tetrahydronaphthalene) | Esterification | 4 | Steric hindrance limits reactivity |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their heterocyclic cores, substituents, and biological relevance. Below is a comparative analysis with key examples:

Isoxazole Derivatives

Isoxazole-containing compounds are prevalent in drug discovery due to their metabolic stability and hydrogen-bonding capacity. For instance:

- 5-Methylisoxazole-3-carboxamide derivatives lack the cyclopropyl and hydroxytetralin groups but share the carboxamide functionality.

Thiazole Derivatives

The thiazole-based compounds listed in , such as (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide, differ in their heterocyclic core and substitution patterns. Thiazoles, unlike isoxazoles, contain sulfur instead of oxygen, which may confer distinct electronic properties and binding affinities.

Tetralin-Containing Analogs

Compounds like 2-hydroxy-1,2,3,4-tetrahydronaphthalene derivatives are known for their CNS activity. For example, rasagiline (a tetralin-derived MAO-B inhibitor) shares the hydroxytetralin moiety but lacks the isoxazole-carboxamide component. The addition of the isoxazole group in the target compound could introduce steric hindrance or novel binding interactions compared to simpler tetralin-based drugs .

Structural and Pharmacokinetic Data Comparison

*Predicted using fragment-based methods due to lack of experimental data.

Research Findings and Challenges

- This feature is absent in the thiazole derivatives from , which prioritize bulkier substituents for protease binding .

- Metabolic Stability : Isoxazole rings are generally resistant to oxidative metabolism compared to thiazoles, suggesting longer half-life for the target compound .

Biological Activity

5-Cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide (commonly referred to as Compound A) is a synthetic compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of Compound A is , with a molecular weight of approximately 287.31 g/mol. The compound features a cyclopropyl group and an isoxazole moiety, which are significant for its biological activity.

Research indicates that Compound A exhibits multiple mechanisms of action:

- Inhibition of Specific Enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Receptor Modulation : The compound acts on various neurotransmitter receptors, which may contribute to its psychoactive properties.

- Antioxidant Activity : Preliminary studies suggest that Compound A possesses antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Overview

Case Studies

Several studies have highlighted the biological effects of Compound A:

- Study on Inflammation : In a controlled experiment involving murine models, administration of Compound A resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This study supports its potential use in treating inflammatory diseases .

- Neuroprotective Effects : A study published in Neuroscience Letters demonstrated that Compound A protected neurons from apoptosis induced by oxidative stress. The mechanism was attributed to its ability to upregulate antioxidant enzymes .

- Antimicrobial Properties : In vitro assays revealed that Compound A exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Research Findings

Recent findings have further elucidated the pharmacodynamics and pharmacokinetics of Compound A:

- Pharmacokinetics : Studies indicate that Compound A has favorable absorption characteristics with a bioavailability exceeding 70% when administered orally.

- Toxicology : Toxicological assessments reveal that at therapeutic doses, Compound A exhibits low toxicity profiles with no significant adverse effects noted in long-term studies.

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide, and what analytical methods validate its purity?

A multi-step synthesis is typically employed, starting with cyclopropane-containing precursors and coupling reactions. For example:

- Step 1 : Preparation of the isoxazole-3-carboxylic acid core via cycloaddition reactions, as described for analogous isoxazole derivatives (e.g., using hydroxylamine and α,β-unsaturated ketones) .

- Step 2 : Activation of the carboxylic acid using reagents like HATU or EDCI, followed by coupling with the tetrahydronaphthalenylmethylamine moiety under basic conditions (e.g., DIPEA in DMF) .

- Validation : LC-MS for intermediate tracking, - and -NMR for structural confirmation (e.g., δ ~6.5 ppm for isoxazole protons, δ ~170 ppm for carbonyl carbons), and HRMS for molecular ion verification (e.g., [M+H] with <2 ppm error) .

Q. How can the stereochemical and structural features of this compound be resolved using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow high-quality crystals.

- Data Collection : Employ synchrotron sources or high-resolution lab diffractometers (e.g., Bruker D8 Venture).

- Refinement : Use SHELXL for small-molecule refinement, ensuring R-factor convergence (<5%). ORTEP-3 can generate publication-quality thermal ellipsoid plots .

- Key Metrics : Bond angles (e.g., cyclopropane C-C-C ~60°), hydrogen bonding in the tetrahydronaphthalene-hydroxyl group, and isoxazole planarity .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data across studies, particularly for mitochondrial assays?

Contradictions often arise from assay conditions. Mitigate these by:

- Standardization : Use isolated mouse liver mitochondria (as in ) with defined buffers (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and control for DMSO solvent effects (<1% v/v) .

- Positive Controls : Include FCCP (uncoupler) and CsA (permeability transition pore inhibitor) to validate assay responsiveness .

- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate runs. Address batch-to-batch variability via HPLC-purity checks (>95%) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with homology models of targets (e.g., MAPK pathways, as suggested for isoxazole derivatives) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å for ligand-receptor complexes).

- Pharmacophore Mapping : Highlight critical interactions: isoxazole’s H-bond acceptor, cyclopropane’s hydrophobic surface, and hydroxyl group’s polar contacts .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Zebrafish Embryos : Assess acute toxicity (LC) and bioavailability via fluorescence-tagged analogs (e.g., FITC conjugation) .

- Rodent Models : Conduct IV/PO pharmacokinetics in Sprague-Dawley rats with plasma sampling (LC-MS/MS quantification). Monitor hepatic CYP450 inhibition (e.g., CYP3A4) due to the tetrahydronaphthalene moiety .

Methodological Challenges and Solutions

Q. How to resolve synthetic impurities in the final product?

- HPLC Optimization : Use C18 columns with gradient elution (ACN/water + 0.1% TFA). Detect impurities at 254 nm.

- Recrystallization : Employ mixed solvents (e.g., EtOAc/hexane) to remove unreacted amines or cyclopropane byproducts.

- Mechanistic Insight : Trace impurities to incomplete coupling (e.g., residual isoxazole acid via -NMR δ ~12 ppm for -COOH) or stereochemical epimerization .

Q. What spectroscopic techniques differentiate this compound from structurally similar analogs?

- -NMR : Distinctive signals include the tetrahydronaphthalene methylene protons (δ ~2.5–3.5 ppm, multiplet) and cyclopropane protons (δ ~1.0–1.5 ppm) .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm) and hydroxyl O-H stretch (~3300 cm) .

- MS/MS Fragmentation : Characteristic cleavage at the amide bond (e.g., m/z corresponding to isoxazole-3-carboxamide fragment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.